molecular formula C30H25NO6 B11149002 N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine

N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine

Cat. No.: B11149002
M. Wt: 495.5 g/mol
InChI Key: KRICIHIHWBROPF-RUZDIDTESA-N
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Description

N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine is a complex organic compound with a unique structure that combines elements of furochromen and phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine typically involves multiple steps. The initial step often includes the formation of the furochromen core, followed by the introduction of the acetyl group and finally the attachment of the D-phenylalanine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine include:

Uniqueness

What sets this compound apart is its unique combination of structural elements, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C30H25NO6

Molecular Weight

495.5 g/mol

IUPAC Name

(2R)-2-[[2-[5-methyl-3-(4-methylphenyl)-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C30H25NO6/c1-17-8-10-20(11-9-17)24-16-36-26-15-27-21(13-23(24)26)18(2)22(30(35)37-27)14-28(32)31-25(29(33)34)12-19-6-4-3-5-7-19/h3-11,13,15-16,25H,12,14H2,1-2H3,(H,31,32)(H,33,34)/t25-/m1/s1

InChI Key

KRICIHIHWBROPF-RUZDIDTESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC(=O)N[C@H](CC5=CC=CC=C5)C(=O)O)C

Canonical SMILES

CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC(=O)NC(CC5=CC=CC=C5)C(=O)O)C

Origin of Product

United States

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